molecular formula C19H20ClN3O3 B11088656 (Z)-1-(4-methylpiperazin-1-yl)-2-(2-oxopyridin-1(2H)-yl)ethenyl 4-chlorobenzoate

(Z)-1-(4-methylpiperazin-1-yl)-2-(2-oxopyridin-1(2H)-yl)ethenyl 4-chlorobenzoate

Cat. No.: B11088656
M. Wt: 373.8 g/mol
InChI Key: ADFAXULBBGKAPC-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL 4-CHLOROBENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a pyridinyl group, and a chlorobenzoate moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL 4-CHLOROBENZOATE typically involves multiple steps, starting with the preparation of the piperazine and pyridinyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include chlorinating agents, oxidizing agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL 4-CHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL 4-CHLOROBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.

Medicine

In medicine, (Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL 4-CHLOROBENZOATE has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-1-(4-METHYLPIPERAZINO)-2-[2-OXO-1(2H)-PYRIDINYL]-1-ETHENYL 4-CHLOROBENZOATE stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound with broad applications in research and industry.

Properties

Molecular Formula

C19H20ClN3O3

Molecular Weight

373.8 g/mol

IUPAC Name

[(Z)-1-(4-methylpiperazin-1-yl)-2-(2-oxopyridin-1-yl)ethenyl] 4-chlorobenzoate

InChI

InChI=1S/C19H20ClN3O3/c1-21-10-12-22(13-11-21)18(14-23-9-3-2-4-17(23)24)26-19(25)15-5-7-16(20)8-6-15/h2-9,14H,10-13H2,1H3/b18-14-

InChI Key

ADFAXULBBGKAPC-JXAWBTAJSA-N

Isomeric SMILES

CN1CCN(CC1)/C(=C/N2C=CC=CC2=O)/OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CN1CCN(CC1)C(=CN2C=CC=CC2=O)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.